molecular formula C5H3ClN4 B1403938 2-Amino-4-chloropyrimidine-5-carbonitrile CAS No. 1393179-35-5

2-Amino-4-chloropyrimidine-5-carbonitrile

Cat. No. B1403938
M. Wt: 154.56 g/mol
InChI Key: UPUMETVQYQSNGW-UHFFFAOYSA-N
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Description

2-Amino-4-chloropyrimidine-5-carbonitrile is a white to yellow to brown solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a potential substituent in the synthesis of anti-anxiety, anti-depressant, and anti-psychotic agents .


Synthesis Analysis

The synthesis of 2-Amino-4-chloropyrimidine-5-carbonitrile involves several steps. It has been used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide . Treatment with phosphorus oxychloride and N,N-dimethylaniline yields the 4-chloropyrimidine derivative, which can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloropyrimidine-5-carbonitrile is represented by the linear formula C5H3ClN4 . Its molecular weight is 154.56 . The InChI code for this compound is 1S/C5H3ClN4/c6-4-3 (1-7)2-9-5 (8)10-4/h2H, (H2,8,9,10) .


Physical And Chemical Properties Analysis

2-Amino-4-chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 430.6°C at 760 mmHg . It should be stored at -20°C, sealed away from moisture and light .

Scientific Research Applications

  • Organic Synthesis

    • 2-Amino-4-chloropyrimidine-5-carbonitrile is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .
    • This compound is an important raw material and intermediate used in organic synthesis .
  • Pharmaceuticals

    • This compound is used in the pharmaceutical industry as an intermediate .
    • It’s also known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Agrochemicals

    • 2-Amino-4-chloropyrimidine-5-carbonitrile is used in the agrochemical industry as an intermediate .
  • Dyestuff Fields

    • This compound is used in the dyestuff industry as an intermediate .

Safety And Hazards

This compound is classified as harmful, with hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact. In case of contact, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

2-amino-4-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3(1-7)2-9-5(8)10-4/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMETVQYQSNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857092
Record name 2-Amino-4-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloropyrimidine-5-carbonitrile

CAS RN

1393179-35-5
Record name 2-Amino-4-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dichloropyrimidine-5-carbonitrile (500 mg, 2.87 mmol) in MeOH (5 mL) was added 2M NH3/MeOH (5 mL). After stirring for 20 min the resulting precipitate was filtered and washed with MeOH to afford the title compound as a white solid (173 mg, 39%). LCMS (Method C): RT 1.91 min [M+H]+ 155.1. 1H NMR (DMSO-d6, 400 MHz): δ 8.68 (1H, s), 8.23 (2H, br s)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine-5-carbonitrile (600 mg, 3.45 mmol) in dioxane (20 ml) was added a 0.5M solution of NH3 in dioxane (20 ml, 10 mmol) and the mixture stirred at room temperature for 4 h. A mixture of two isomers were obtained and separated by column chromatography using a mixture of hexane/ethyl acetate (from 0% to 45% of ethyl acetate). The title compound (304 mg, 56% yield) was found to be the less polar isomer.
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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